(2E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Overview
Description
Scientific Research Applications
Antioxidant Activity
Research has shown that derivatives of (2E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one exhibit notable antioxidant activities. A study conducted by Sulpizio et al. (2016) synthesized and characterized various aminochalcone derivatives, finding that those with hydroxyl functionalities displayed strong antioxidant properties. The compounds were evaluated using free radical scavenging ability tests, indicating their potential as antioxidants (Sulpizio, Roller, Giester, & Rompel, 2016).
Antimicrobial Properties
A 2020 study by Sadgir et al. investigated the antimicrobial activity of (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one. This compound was characterized and examined for its antimicrobial efficacy, showing moderate activity against selected pathogens (Sadgir, Dhonnar, Jagdale, & Sawant, 2020).
Nonlinear Optical Properties
A study by Mathew et al. (2019) focused on the nonlinear optical properties of chalcone derivatives, including (2E)-1-(Anthracen-9-yl)-3-(4-methoxyphenyl)prop-2-en-1-one. The study combined theoretical and experimental approaches to evaluate the optical properties, which could be relevant for materials science and photonics (Mathew, Salian, Joe, & Narayana, 2019).
Chemotherapeutic Applications
Research on Ru(II) complexes with substituted chalcone ligands, including (2E)-3-(4-methoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, by Singh et al. (2016), revealed significant anti-breast cancer activity. These compounds exhibited cytotoxicity against breast cancer cell lines, making them potential leads for cancer treatment (Singh, Saxena, Dixit, Hamidullah, Singh, Singh, Arshad, & Konwar, 2016).
Corrosion Inhibition
A 2012 study by Baskar et al. investigated the use of biphenyl chalcone derivatives, including (2E)-1-(biphenyl-4-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one, as corrosion inhibitors. These compounds showed efficacy in inhibiting corrosion of mild steel in acidic environments, indicating their potential application in material science and engineering (Baskar, Gopiraman, Kesavan, Kim, & Subramanian, 2012).
properties
IUPAC Name |
(E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-19-15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(17)8-3-12/h2-11,17H,1H3/b11-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEGRADBFAKNHQ-NYYWCZLTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | |
CAS RN |
69704-15-0 | |
Record name | NSC139722 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139722 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.